

# Pharmacokinetic and Clinical Data

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Biib-028

CAS No.: 911398-13-5

Cat. No.: S547871

[Get Quote](#)

A phase I dose-finding study (N=41) provides key quantitative data on BIIB028. The table below summarizes the pharmacokinetic parameters and key clinical findings [1].

| Parameter                            | Findings                                                                                                                      |
|--------------------------------------|-------------------------------------------------------------------------------------------------------------------------------|
| Administered Doses                   | 6 to 192 mg/m <sup>2</sup> , intravenously twice a week [1]                                                                   |
| Maximum Tolerated Dose (MTD)         | 144 mg/m <sup>2</sup> [1]                                                                                                     |
| Dose-Limiting Toxicities (DLTs)      | Syncope (n=1), fatigue (n=1) [1]                                                                                              |
| Most Common Adverse Events           | Fatigue (46%), diarrhea (44%), nausea (44%), vomiting (29%), hot flushes (29%), abnormal dreams (17%); mostly Grade 1-2 [1]   |
| Plasma Half-life (t <sub>1/2</sub> ) | BIIB028: ~0.5 hours; CF2772: ~2.1 hours [1]                                                                                   |
| Key Pharmacodynamic Effects          | Significant increase in Hsp70 in PBMCs and decreased circulating HER2-extracellular domain at doses ≥48 mg/m <sup>2</sup> [1] |
| Antitumor Activity                   | Stable disease ≥24 weeks in 5/41 patients (12%) [1]                                                                           |

## Mechanism of Action and Experimental Evidence

BIIB028 is a prodrug designed to be converted in the body to its active form, **CF2772** [1]. CF2772 exerts its antineoplastic activity by targeting Hsp90.

- **Molecular Mechanism:** CF2772 binds to the conserved **N-terminal ATP-binding pocket** of Hsp90. This binding inhibits Hsp90's ATPase activity, which is essential for its chaperone function. Disruption of this function prevents the proper folding and stabilization of Hsp90's "client proteins," leading to their ubiquitination and degradation via the proteasome [1] [2].
- **Key Client Proteins:** Hsp90 chaperones numerous oncogenic proteins. Its inhibition by CF2772 leads to the degradation of key mediators such as **HER2, EGFR, AKT, RAF-1, and CDK4/6**, thereby inhibiting multiple oncogenic signaling pathways simultaneously and triggering apoptosis in cancer cells [1] [2] [3].

The following diagram illustrates the mechanism of action and experimental assessment workflow for BIIB028 and CF2772.



[Click to download full resolution via product page](#)

*Mechanism of BIIB028/CF2772 and key pharmacodynamic assessments.*

## Key Experimental Protocols

The primary source of experimental data comes from a phase I clinical trial. Key methodologies from this study are detailed below [1].

- **Clinical Dosing Protocol**

- **Trial Design:** This was a phase I, open-label, dose-escalation study using a standard "3+3" design [1].
- **Administration:** BIIB028 was administered via **30-minute intravenous infusion** twice weekly (on Days 1, 4, 8, 11) in 21-day cycles. An amendment later extended the infusion time to 1 hour at the 144 mg/m<sup>2</sup> dose level for better tolerability [1].
- **Patient Population:** The study enrolled adults with **refractory metastatic or locally advanced solid tumors** who had failed standard therapies [1].

- **Pharmacokinetic (PK) Sampling and Analysis**

- **Blood Collection:** Serial blood samples were collected on Days 1 and 18 of Cycle 1. For most cohorts, samples were taken at pre-dose, 0.083, 0.25, 0.5, 0.75, 1, 1.5, 2.5, 4.5, 8.5, and 24 hours after the start of the infusion [1].
- **Bioanalysis:** Plasma concentrations of both **BIIB028 (CF3647)** and **CF2772** were quantified using **mass spectrometry** [1].
- **Data Analysis:** A **non-compartmental analysis (NCA)** was performed using WinNonlin Phoenix version 6.1 software to determine PK parameters like half-life and plasma exposure [1].

- **Pharmacodynamic (PD) Biomarker Assays**

- **Target Engagement in PBMCs: Hsp70 induction** in peripheral blood mononuclear cells (PBMCs) was used as a direct marker of Hsp90 inhibition. A significant increase in Hsp70 levels confirms that the drug is successfully engaging its target in vivo [1].
- **Circulating HER2 Extracellular Domain (ECD):** In patients with HER2-positive tumors, a decrease in circulating HER2-ECD was measured as a downstream marker of client protein degradation [1].

- **Safety and Efficacy Assessments**

- **Toxicity Monitoring:** Safety was assessed continuously, with Dose-Limiting Toxicities (DLTs) defined and evaluated during the first 21-day cycle. Toxicity was graded according to the **NCI CTCAE Version 3.0** [1].
- **Tumor Response Evaluation:** Tumor response was assessed by investigators using **RECIST Version 1.0**. Imaging was performed at the end of Cycle 2 and then every three subsequent cycles [1].

## Research Context and Challenges

Despite demonstrating a manageable safety profile and proof of mechanism, BIIB028, like many Hsp90 inhibitors, has not advanced to widespread clinical use. This reflects broader challenges in the field [2].

- **Hsp90 Inhibitor Class Challenges:** The clinical development of Hsp90 inhibitors has been hampered by several factors, including **drug resistance, dose-limiting toxicities, and suboptimal pharmacokinetic profiles** [2].
- **Rationale for Hsp90 Targeting:** The strong scientific rationale for Hsp90 inhibition persists. Because Hsp90 stabilizes numerous oncoproteins, its inhibition simultaneously disrupts multiple signaling pathways (e.g., MAPK, PI3K/AKT) that cancers rely on, making it an attractive strategy, especially for tumors dependent on specific Hsp90 client proteins [1] [2] [3].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Phase I Study of BIIB , a selective heat shock protein 90 inhibitor, in... 028 [pmc.ncbi.nlm.nih.gov]
2. Oncology Reports [spandidos-publications.com]
3. Targeted inhibition of heat shock protein 90 disrupts ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Pharmacokinetic and Clinical Data]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b547871#biib028-active-metabolite-cf2772>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)